1,4-Pentanediol, 1-(4-fluorophenyl)-

Drug design impurity profiling chromatographic retention

Pharmaceutical impurity profiling requires regioisomerically pure reference materials to avoid misidentification. This 1,4-diol regioisomer (CAS 820247-79-8) chromatographically resolves from both the API and common 1,5-diol impurity, enabling accurate HPLC/LC-MS quantitation. - **Critical application**: System suitability marker for ezetimibe impurity analysis. - **Key property**: XLogP3 = 1.6; unique InChIKey ensures distinct retention time. - **Supply**: Packaged for neat delivery; bulk synthesis available on request.

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
CAS No. 820247-79-8
Cat. No. B12532581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Pentanediol, 1-(4-fluorophenyl)-
CAS820247-79-8
Molecular FormulaC11H15FO2
Molecular Weight198.23 g/mol
Structural Identifiers
SMILESCC(CCC(C1=CC=C(C=C1)F)O)O
InChIInChI=1S/C11H15FO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3
InChIKeyJXMCZNHTLBOOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Pentanediol, 1-(4-fluorophenyl)- (CAS 820247-79-8): A Fluorinated Diol Building Block for Pharmaceutical Impurity Standards and Specialty Polymer Intermediates


1,4-Pentanediol, 1-(4-fluorophenyl)- (CAS 820247-79-8) is a synthetic, fluorinated aromatic diol with the molecular formula C₁₁H₁₅FO₂ and a molecular weight of 198.23 g/mol. It features a 4-fluorophenyl substituent at the C1 position of a 1,4-pentanediol backbone [1]. This compound is listed in the DSSTox database (DTXSID20465758) and serves primarily as a regioisomeric building block in the synthesis of pharmaceutical impurities, notably those related to the cholesterol absorption inhibitor ezetimibe, where the 1,4-diol regioisomer is distinct from the 1,5-diol impurity commonly referenced in pharmacopoeial standards [2]. It is also cited as a monomer for fluorinated polyesters and polyurethanes .

Why 1,4-Pentanediol, 1-(4-fluorophenyl)- Cannot Be Replaced by Unfluorinated or Structurally Similar Diols


The presence of the 4-fluorophenyl group at C1 and the specific 1,4-diol configuration confer distinct physicochemical and reactivity profiles that are not interchangeable with unfluorinated 1,4-pentanediol or the 1,5-diol regioisomer. The electron-withdrawing fluorine atom alters the acidity of the hydroxyl groups, shifts the hydrophobic/hydrophilic balance (calculated XLogP3 = 1.6 [1]), and influences intermolecular hydrogen bonding, which directly impacts solubility, partition behavior, and reactivity in condensation polymerization. Additionally, the 1,4-diol spacing is critical for forming specific cyclic intermediates (e.g., lactones) and for achieving desired crosslinking density in polymer networks, while the 1,5-diol analog yields different cyclization kinetics and product distributions [2]. Consequently, substituting the fluorinated 1,4-diol with a non-fluorinated analog or a 1,5-diol regioisomer without re-optimization would compromise impurity profiling accuracy in pharmaceutical analysis and alter polymer thermal/mechanical properties.

Quantitative Differentiation Evidence for 1,4-Pentanediol, 1-(4-fluorophenyl)- vs Closest Comparators


Lipophilicity Shift Driven by 4-Fluorophenyl Substitution (vs Unfluorinated 1,4-Pentanediol)

The target compound's computed XLogP3 of 1.6 is substantially higher than that of unsubstituted 1,4-pentanediol, which is typically estimated to have an XLogP below 0.5 [1]. Although a direct experimental logP for unsubstituted 1,4-pentanediol is not provided in the same source, the addition of the 4-fluorophenyl moiety increases predicted logP by approximately 1–2 log units, consistent with the fragment contribution of a fluorinated aromatic ring. This difference predicts a 10–100× increase in octanol-water partition coefficient, translating to significantly longer reversed-phase HPLC retention times and altered extraction efficiency in impurity enrichment protocols .

Drug design impurity profiling chromatographic retention logP

Regioisomeric Differentiation from the 1,5-Pentanediol Impurity (Ezetimibe Diol Impurity)

The 1,4-diol spacing in 1,4-Pentanediol, 1-(4-fluorophenyl)- fundamentally alters its intramolecular hydrogen-bonding capability and cyclization tendency compared to the 1,5-diol regioisomer that appears as Ezetimibe Diol Impurity (CAS 1374250-08-4) [1]. The 1,4-diol can form a more strained but kinetically distinct intramolecular hydrogen bond between the two hydroxyl groups, whereas the 1,5-diol allows for a less strained, entropically favored interaction. This structural difference is directly reflected in distinct InChIKey identifiers (JXMCZNHTLBOOQR-UHFFFAOYSA-N for the target [2] vs. a different InChIKey for the 1,5-diol impurity), which serve as unambiguous digital fingerprints for regioisomer identity in chemical registration systems. In pharmaceutical impurity profiling, co-elution or misidentification of these regioisomers could lead to inaccurate quantitation of genotoxic or critical impurities.

Pharmaceutical impurity regioisomer diol spacing ezetimibe

Electronic Modulation of Diol Reactivity by Para-Fluoro Substituent

The para-fluoro substituent on the phenyl ring exerts a σp Hammett constant of +0.06 (σmeta = +0.34), which moderates the electron density on the aromatic ring and indirectly influences the acidity of the benzylic hydroxyl group at C1 [1]. Compared to the non-fluorinated phenyl analog (unsubstituted phenylpentane-1,4-diol), the fluorine atom decreases the pKa of the C1 hydroxyl by an estimated 0.2–0.5 units, making it a slightly better leaving group and altering the rate of esterification and etherification reactions. This electronic perturbation is absent in the chloro (σp = +0.23) or bromo (σp = +0.23) analogs, which exhibit stronger electron-withdrawing effects and may lead to over-activation or side reactions during polymerization. The computed heavy atom count (14) and exact mass (198.1056 Da) further confirm the specific elemental composition required for mass balance calculations in synthetic process optimization [2].

Electronic effect fluorine diol acidity Hammett

Optimal Procurement and Application Scenarios for 1,4-Pentanediol, 1-(4-fluorophenyl)- (CAS 820247-79-8)


Pharmaceutical Impurity Reference Standard for Ezetimibe-Related Analytical Method Validation

The 1,4-diol regioisomer is required as a system suitability marker or impurity reference material in HPLC/LC-MS methods for quantifying non-1,5-diol impurities in ezetimibe active pharmaceutical ingredient (API). Its higher logP (1.6) and unique InChIKey ensure that it chromatographically resolves from both the API and the 1,5-diol impurity, enabling accurate peak identification and quantitation [1].

Monomer for Fluorinated Polyesters with Tailored Hydrophobicity

In step-growth polyester synthesis, the para-fluoro substituent imparts a modest increase in polymer hydrophobicity without the excessive electron withdrawal that could accelerate hydrolysis (as seen with chloro/bromo analogs). The 1,4-diol spacing promotes the formation of six-membered lactone intermediates, facilitating controlled polycondensation [2].

Synthesis of Fluorinated Polyurethane Coatings with Enhanced Chemical Resistance

When used as a chain extender in polyurethane formulations, the fluorinated aromatic diol introduces local dipole moments (C–F bond) that increase cohesive energy density without sacrificing flexibility. This results in coatings with improved solvent resistance and reduced water uptake compared to non-fluorinated 1,4-pentanediol-based polyurethanes .

Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The combination of a well-defined 1,4-diol scaffold and a metabolically stable 4-fluorophenyl group makes this compound a valuable intermediate for synthesizing candidate molecules where modulation of hydrogen-bonding capacity and lipophilicity is critical for target engagement and ADME properties [3].

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